1,4-DICHLOROOCTAFLUOROBUTANE

Vue d'ensemble

Description

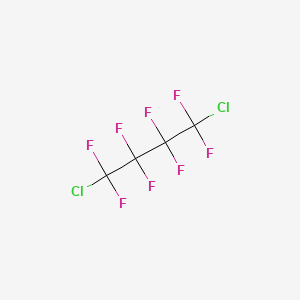

1,4-DICHLOROOCTAFLUOROBUTANE is an organic compound with the molecular formula C4Cl2F8. It is a halogenated hydrocarbon, characterized by the presence of both chlorine and fluorine atoms. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications.

Applications De Recherche Scientifique

1,4-DICHLOROOCTAFLUOROBUTANE has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty polymers and as a solvent for certain chemical processes.

Mécanisme D'action

- These anesthetics also increase the apparent rates of agonist-induced fast and slow desensitization of the nAcChoR .

- An insensitivity to nonanesthetic compounds may be a common feature among members of the superfamily of ligand-gated ion channels .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-DICHLOROOCTAFLUOROBUTANE can be synthesized through the halogenation of butane derivatives. One common method involves the reaction of 1,4-dichlorobutane with elemental fluorine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination.

Industrial Production Methods

In industrial settings, the production of 1,4-dichloro-1,1,2,2,3,3,4,4-octafluorobutane involves large-scale halogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production. Safety measures are crucial due to the reactive nature of the halogenating agents used.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-DICHLOROOCTAFLUOROBUTANE undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of fluorinated alcohols.

Reduction Reactions: The compound can be reduced to form partially fluorinated butanes.

Oxidation Reactions: Oxidation can lead to the formation of fluorinated carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Substitution: Fluorinated alcohols.

Reduction: Partially fluorinated butanes.

Oxidation: Fluorinated carboxylic acids.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Dichlorobenzene: An aryl chloride with similar halogenation but different structural properties.

1,4-Dichloro-2-butyne: Another halogenated butane derivative with different reactivity due to the presence of a triple bond.

1,4-Dichloro-1,1,2,3,4,4-hexafluoro-2-butene: A compound with a similar halogenation pattern but different spatial arrangement.

Uniqueness

1,4-DICHLOROOCTAFLUOROBUTANE is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert compounds.

Activité Biologique

1,4-Dichlorooctafluorobutane (also referred to as 1,4-DCOFB) is a halogenated organic compound with significant industrial applications, particularly in the synthesis of various fluorinated compounds. This article explores its biological activity, including its potential toxicity, environmental impact, and interactions with biological systems.

This compound has the following chemical characteristics:

- Molecular Formula : C4Cl2F8

- Molecular Weight : 211.94 g/mol

- Boiling Point : Approximately 60 °C

- Density : 1.55 g/cm³

These properties suggest that the compound is a dense liquid at room temperature, which can influence its behavior in biological systems and the environment.

Toxicological Profile

The toxicological profile of 1,4-DCOFB indicates several health hazards associated with its exposure:

- Acute Toxicity : Inhalation or skin contact can lead to severe irritation and burns. Symptoms may include coughing, wheezing, and skin irritation .

- Chronic Effects : Prolonged exposure may result in respiratory issues such as bronchitis and skin conditions like dermatitis due to its corrosive nature .

- Carcinogenic Potential : While some halogenated compounds are classified as carcinogens, 1,4-DCOFB has not been conclusively classified in this regard .

The biological mechanisms by which 1,4-DCOFB exerts its effects are not fully understood but may involve:

- Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into cell membranes, potentially disrupting cellular integrity and function.

- Reactive Metabolites : Like other halogenated compounds, it may generate reactive metabolites that can interact with cellular macromolecules (e.g., DNA, proteins), leading to cytotoxic effects.

Environmental Impact

The environmental impact of 1,4-DCOFB is significant due to its persistence and potential to bioaccumulate. Studies have shown that:

- Bioaccumulation Potential : The compound can accumulate in aquatic organisms, posing risks to food webs and ecosystems.

- Degradation Pathways : Photolysis and microbial degradation studies indicate that 1,4-DCOFB is resistant to breakdown in natural environments .

Case Study 1: Occupational Exposure

A study conducted among workers in industries using 1,4-DCOFB highlighted the acute health effects experienced due to improper handling. Workers reported respiratory distress and skin irritation after exposure during manufacturing processes. Safety measures were implemented following these findings to reduce exposure levels .

Case Study 2: Ecotoxicological Assessment

Research assessing the ecotoxicological impact of 1,4-DCOFB on aquatic life revealed significant toxicity to fish species at concentrations above 10 mg/L. The study demonstrated behavioral changes in fish exposed to sub-lethal concentrations over extended periods .

Research Findings

Recent research findings emphasize the need for further investigation into the biological activity of halogenated compounds like 1,4-DCOFB. Key findings include:

- ADMET Properties : Studies on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties suggest that modifications in molecular structure could enhance safety profiles while maintaining efficacy in industrial applications .

- Regulatory Considerations : Given its potential health risks and environmental impact, regulatory bodies are increasingly scrutinizing the use of such compounds in industrial settings .

Propriétés

IUPAC Name |

1,4-dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F8/c5-3(11,12)1(7,8)2(9,10)4(6,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBGVSJBKFDYKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)(F)F)(C(F)(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188994 | |

| Record name | 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-24-8 | |

| Record name | 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.